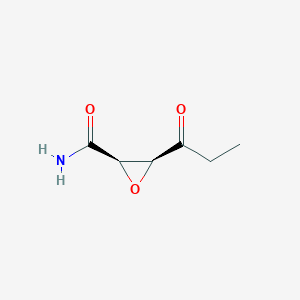
(2R,3S)-3-propanoyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-propanoyloxirane-2-carboxamide, also known as POC, is a chemical compound that has been widely studied for its potential biological and medicinal applications. POC is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This property has important implications for its biological activity and therapeutic potential.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-propanoyloxirane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. One proposed mechanism is that (2R,3S)-3-propanoyloxirane-2-carboxamide acts as a histone deacetylase inhibitor, which can alter gene expression and induce apoptosis in cancer cells. It has also been suggested that (2R,3S)-3-propanoyloxirane-2-carboxamide may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to induce cell cycle arrest and inhibit cell migration and invasion. It has also been shown to decrease the expression of certain oncogenes and increase the expression of tumor suppressor genes. In inflammation research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegeneration research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as β-amyloid and tau.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-3-propanoyloxirane-2-carboxamide in lab experiments is its potential for therapeutic applications in various diseases. Its chiral nature also makes it a useful tool for studying the effects of enantiomers on biological activity. However, one limitation is that (2R,3S)-3-propanoyloxirane-2-carboxamide can be difficult and expensive to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (2R,3S)-3-propanoyloxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegeneration. Further studies are needed to elucidate the mechanism of action and optimize the dosage and delivery of (2R,3S)-3-propanoyloxirane-2-carboxamide for clinical use. Another area of research is the development of new synthetic methods for (2R,3S)-3-propanoyloxirane-2-carboxamide and its derivatives, which may improve its availability and reduce the cost of production. Finally, research on the effects of (2R,3S)-3-propanoyloxirane-2-carboxamide on other biological systems, such as the cardiovascular and immune systems, may reveal new applications and mechanisms of action for this compound.
Métodos De Síntesis
The synthesis of (2R,3S)-3-propanoyloxirane-2-carboxamide involves several steps, starting from the reaction of (R)-glycidyl butyrate with ethyl isocyanate to form (R)-3-isocyanato-butyric acid ethyl ester. This intermediate is then treated with hydroxylamine hydrochloride to yield (R)-3-hydroxy-2-methylpropanamide. The final step involves the acylation of the hydroxyl group with propanoyl chloride to form (2R,3S)-3-propanoyloxirane-2-carboxamide ((2R,3S)-3-propanoyloxirane-2-carboxamide).
Aplicaciones Científicas De Investigación
(2R,3S)-3-propanoyloxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been investigated for its potential to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
Número CAS |
147000-09-7 |
|---|---|
Nombre del producto |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
InChI |
InChI=1S/C6H9NO3/c1-2-3(8)4-5(10-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5-/m1/s1 |
Clave InChI |
PTYGMCVQNSBDJQ-RFZPGFLSSA-N |
SMILES isomérico |
CCC(=O)[C@@H]1[C@@H](O1)C(=O)N |
SMILES |
CCC(=O)C1C(O1)C(=O)N |
SMILES canónico |
CCC(=O)C1C(O1)C(=O)N |
Sinónimos |
Oxiranecarboxamide, 3-(1-oxopropyl)-, (2R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



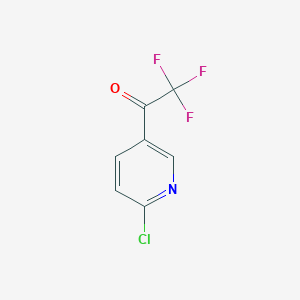
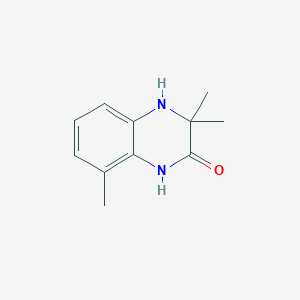
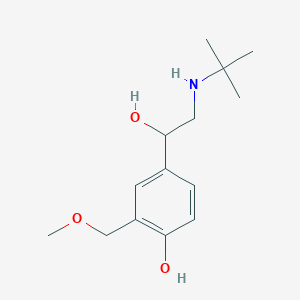
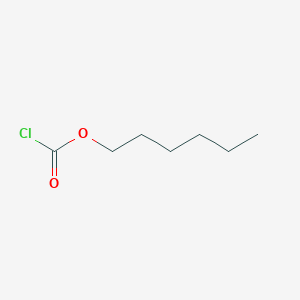
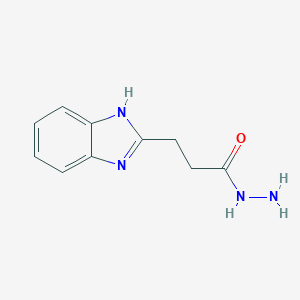
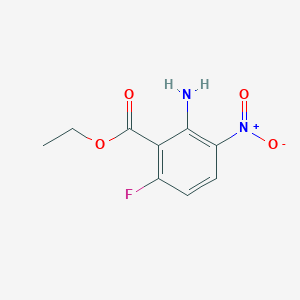
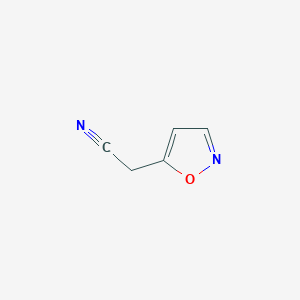
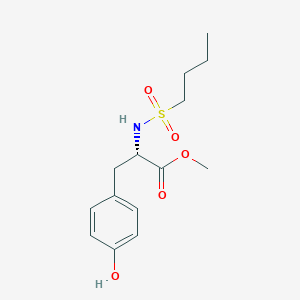
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
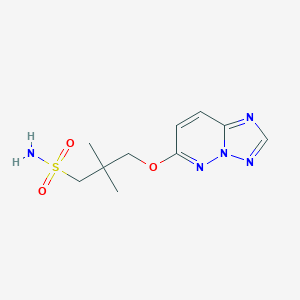
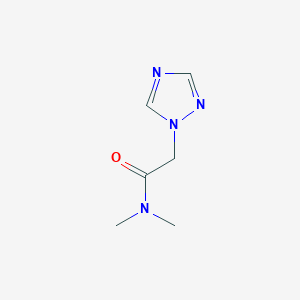
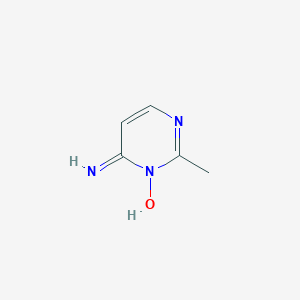
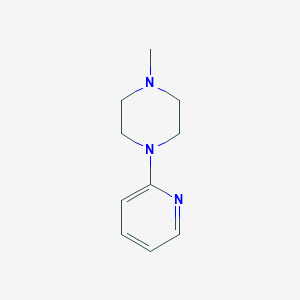
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)